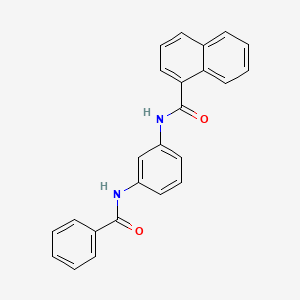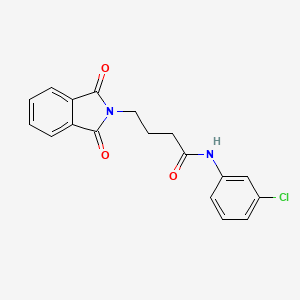![molecular formula C25H27FN2O2 B3743203 1-(2-Fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine](/img/structure/B3743203.png)
1-(2-Fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Overview
Description
1-(2-Fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.
Attachment of the methoxy-phenylmethoxyphenyl group: This can be done through a series of reactions including etherification and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperazine: Another analog with a different substitution pattern.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2/c1-29-25-17-21(11-12-24(25)30-19-20-7-3-2-4-8-20)18-27-13-15-28(16-14-27)23-10-6-5-9-22(23)26/h2-12,17H,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBJOQQUXRDVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3F)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-ethyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3743130.png)
![2-[2-(Benzylcarbamoyl)phenyl]benzoic acid](/img/structure/B3743136.png)

![(5Z)-2-amino-5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3743144.png)
![5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3743149.png)
![6-Hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B3743154.png)
phosphine oxide](/img/structure/B3743161.png)

![1,4-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3743183.png)
![4-amino-N-[4-amino-2-[(4-aminobenzoyl)amino]phenyl]benzamide](/img/structure/B3743189.png)
![4-benzyl-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine](/img/structure/B3743198.png)
![N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline](/img/structure/B3743205.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B3743209.png)
![2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3743213.png)
